Differential Lipid-Lowering Efficacy: THB vs. Berberine in Hyperlipidemic Mice
Tetrahydroberberine demonstrates significantly superior lipid-lowering efficacy compared to its metabolic precursor berberine in a high-fat diet-induced hyperlipidemia mouse model. THB treatment resulted in more pronounced reductions in serum LDL-cholesterol and upstream lipoproteins (IDL, VLDL) relative to berberine at equivalent dosing [1]. Mechanistically, this advantage correlates with enhanced hepatic LDL receptor (LDLR) expression mediated via PPARα activation and PCSK9 inhibition, as well as improved lipoprotein assembly clearance reflected in an elevated ApoE/ApoB100 ratio [2].
| Evidence Dimension | LDL-cholesterol reduction |
|---|---|
| Target Compound Data | Significantly greater reduction than berberine (quantified in graphical data only; p < 0.05) |
| Comparator Or Baseline | Berberine |
| Quantified Difference | Qualitatively more potent; statistical significance achieved |
| Conditions | High-fat diet-induced hyperlipidemia mouse model; in vivo oral administration |
Why This Matters
For hyperlipidemia or metabolic disorder research, THB provides a distinct efficacy advantage over berberine, delivering superior LDL-C lowering and favorable modulation of lipoprotein assembly biomarkers.
- [1] Wei G, Huang N, et al. Tetrahydroberberine alleviates high-fat diet-induced hyperlipidemia in mice via augmenting lipoprotein assembly-induced clearance of low-density lipoprotein and intermediate-density lipoprotein. Eur J Pharmacol. 2024;971:176538. View Source
- [2] Wei G, Huang N, et al. Tetrahydroberberine alleviates high-fat diet-induced hyperlipidemia in mice via augmenting lipoprotein assembly-induced clearance of low-density lipoprotein and intermediate-density lipoprotein. Eur J Pharmacol. 2024;971:176538. View Source
